An In-Depth Technical Guide to the Core Properties of Dodecamethylcyclohexasiloxane (D6) for Research Professionals
An In-Depth Technical Guide to the Core Properties of Dodecamethylcyclohexasiloxane (D6) for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of Dodecamethylcyclohexasiloxane (D6), a cyclic volatile methylsiloxane (cVMS) with increasing industrial and consumer applications. This document synthesizes key data on its physicochemical characteristics, toxicological profile, environmental fate, and relevant experimental protocols to support research and development activities.
Core Physicochemical Properties
Dodecamethylcyclohexasiloxane, a colorless and odorless liquid, is characterized by its cyclic structure containing six siloxane units.[1][2] Its low molecular weight and high vapor pressure contribute to its volatility.[2][3] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₃₆O₆Si₆ | [4] |
| Molecular Weight | 444.92 g/mol | [5] |
| CAS Number | 540-97-6 | [6] |
| Melting Point | -3 °C | [5][6] |
| Boiling Point | 245 °C at 1013 hPa | [5][6] |
| Vapor Pressure | 4.6 Pa at 25 °C | [6] |
| Water Solubility | 0.00513 mg/L at 23 °C | [5][6] |
| Log Octanol-Water Partition Coefficient (Log Kow) | 8.82 at 23.7 °C | [6] |
| Henry's Law Constant | 25.0 atm·m³/mol at 25 °C | [5] |
Toxicological Profile
The toxicological profile of D6 has been evaluated through various in vivo and in vitro studies. Overall, it exhibits low acute toxicity but has shown effects on the liver in repeated-dose studies.
D6 demonstrates low acute toxicity via oral and dermal routes.
| Study | Species | Route | LD₅₀ | Observations | Reference(s) |
| Acute Oral Toxicity | Rat | Oral | >2000 mg/kg bw | No mortality or clinical signs of toxicity observed. | [1][7] |
| Acute Dermal Toxicity | Rat | Dermal | >2000 mg/kg bw | No mortality or sub-lethal effects were observed. | [7] |
D6 is not classified as a skin or eye irritant, nor as a skin sensitizer.
| Study | Species | Result | Reference(s) |
| Skin Irritation | Rabbit | Not irritating | [7] |
| Eye Irritation | Rabbit | Not irritating | |
| Skin Sensitization | Guinea Pig | Not sensitizing | [6] |
Repeated oral administration of D6 has been shown to primarily affect the liver, particularly in female rats.
A study conducted according to OECD Guideline 422 in rats with oral gavage administration for 29 days resulted in a Lowest Observed Adverse Effect Level (LOAEL) of 100 mg/kg bw/day, based on increased liver weight and periportal lipidosis in females.[6][7] Another 28-day oral gavage study in rats showed no treatment-related effects at doses up to 1500 mg/kg bw/day, resulting in a No Observed Adverse Effect Level (NOAEL) of 1500 mg/kg bw/day.[1][6]
D6 has not shown evidence of genotoxic potential in a battery of in vitro and in vivo assays.
| Assay | System | Result | Reference(s) |
| Bacterial Reverse Mutation Assay | S. typhimurium, E. coli | Negative | [6] |
| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Negative | [6] |
| In Vivo Micronucleus Test | Mouse Bone Marrow | Negative | [6] |
In a combined repeated dose and reproductive/developmental toxicity screening test (OECD TG 422), D6 did not show evidence of reproductive or developmental toxicity at doses up to 1000 mg/kg bw/day.[6][7] The NOAEL for reproductive/developmental toxicity was determined to be 1000 mg/kg bw/day.[6][7]
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Following oral administration in rats, the majority of D6 is eliminated unchanged in the feces within 48 hours.[1][6] Approximately 12-15% of the administered dose is absorbed.[6] Of the absorbed portion, a significant amount (11-13%) is excreted as volatiles in expired air.[6] A small fraction becomes systemically available and distributes to tissues including the liver, brown fat, and bone marrow.[5][6] In vitro studies using human skin have shown that D6 has a very low potential for dermal absorption, with the majority of the applied dose either remaining on the skin surface or volatilizing.[7]
The biotransformation of D6 is thought to involve cytochrome P450 enzymes, leading to hydroxylated and demethylated metabolites, similar to other cyclic siloxanes. However, the specific metabolites of D6 have not been fully characterized.
Environmental Fate and Ecotoxicity
D6 is persistent in the environment, particularly in air, water, and sediment.[8] Due to its volatility, a major route of environmental release is to the atmosphere.[3][6] It has a low potential for deposition in remote regions.[3] D6 is not readily biodegradable but is expected to ultimately degrade to inorganic silicate, water, and carbon dioxide.[6]
| Endpoint | Species | Result | Reference(s) |
| Bioaccumulation Factor (BCF) | Fathead minnow (Pimephales promelas) | 1160 L/kg | [6] |
| Bioaccumulation Factor (BCF) | Water flea (Daphnia magna) | 2400 L/kg | [6] |
| Chronic Toxicity (NOEC) | Fathead minnow (Pimephales promelas) | >4.4 µg/L (limit of water solubility) | [6] |
| Chronic Toxicity (NOEC) | Water flea (Daphnia magna) | >4.6 µg/L (limit of water solubility) | [6] |
Experimental Protocols
Detailed experimental protocols for toxicological assessment are outlined in OECD guidelines. Below are summaries of key methodologies.
This study provides information on the potential health hazards arising from repeated exposure to a substance, as well as effects on reproductive performance.
Methodology:
-
Test System: Typically, young adult rats (e.g., Sprague-Dawley) are used, with at least 10 males and 10 females per dose group.[9][10]
-
Dose Administration: The test substance is administered orally by gavage daily for a minimum of four weeks for males and throughout the study for females (approximately 63 days).[9][10] At least three dose levels and a control group are used.[9][10]
-
Mating: After the pre-mating dosing period, animals are paired for mating (one male to one female).[9]
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.[9]
-
Reproductive/Developmental Parameters: Oestrous cycles are monitored, and mating and fertility indices are calculated. Litters are examined for viability, and pups are weighed and examined for external abnormalities.[9]
-
Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.[9]
This method is used to assess the percutaneous absorption of a substance using excised skin in a diffusion cell system.
Methodology:
-
Test System: Excised human or animal skin is mounted in a Franz diffusion cell, separating a donor and a receptor chamber.[11][12]
-
Test Substance Application: A defined amount of the test substance (often radiolabelled) is applied to the outer surface of the skin in the donor chamber.[13]
-
Incubation: The diffusion cell is maintained at a constant temperature (typically 32°C) for a specified period (e.g., 24 hours).[12][13]
-
Sampling: The receptor fluid is sampled at predetermined time points to measure the amount of substance that has permeated through the skin.[12]
-
Mass Balance: At the end of the experiment, the amount of substance remaining on the skin surface, within the different skin layers (stratum corneum, epidermis, dermis), and in the receptor fluid is quantified to determine the total absorption.[12]
GC-MS is a common and sensitive method for the quantification of D6 in various matrices.
General Procedure:
-
Sample Preparation: This typically involves solvent extraction to isolate the D6 from the sample matrix (e.g., cosmetic product, biological tissue). An internal standard is often added for accurate quantification.
-
Gas Chromatography: The extracted sample is injected into a gas chromatograph, where D6 is separated from other components based on its volatility and interaction with the GC column.
-
Mass Spectrometry: As D6 elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.
Potential Signaling Pathways in D6-Induced Hepatotoxicity
While the precise molecular mechanisms of D6-induced liver effects are not fully elucidated, the observed periportal lipidosis suggests a disruption of hepatic lipid metabolism. General pathways involved in chemically induced hepatic steatosis often involve the dysregulation of nuclear receptors that control lipid homeostasis, such as the Peroxisome Proliferator-Activated Receptor alpha (PPARα). A potential, generalized pathway is depicted below. It is important to note that the direct interaction of D6 with these specific molecular targets has not been definitively established.
This guide provides a foundational understanding of Dodecamethylcyclohexasiloxane for research purposes. As a compound with widespread use, further investigation into its long-term health effects and specific molecular mechanisms of action is warranted.
References
- 1. Risk assessment of cyclohexasiloxane D6 in cosmetic products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DODECAMETHYLCYCLOHEXASILOXANE - Ataman Kimya [atamanchemicals.com]
- 3. canada.ca [canada.ca]
- 4. CAS 540-97-6: Dodecamethylcyclohexasiloxane | CymitQuimica [cymitquimica.com]
- 5. Dodecamethylcyclohexasiloxane | C12H36O6Si6 | CID 10911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. Siloxane D6 (cyclohexasiloxane, dodecamethyl-) - information sheet - Canada.ca [canada.ca]
- 9. oecd.org [oecd.org]
- 10. Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction ... - OECD - Google Books [books.google.com.sg]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 13. oecd.org [oecd.org]
